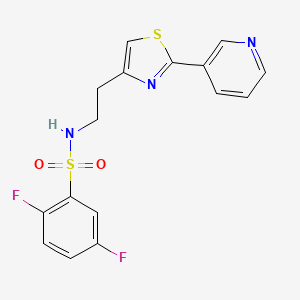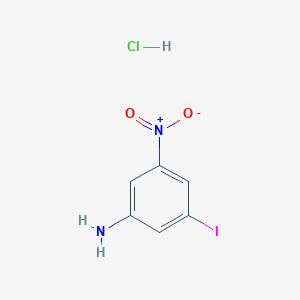
3-Iodo-5-nitroaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-nitroaniline hydrochloride is a chemical compound with the linear formula IC6H3(NO2)NH2 . It has a molecular weight of 300.48 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 3-Iodo-5-nitroaniline hydrochloride is represented by the InChI code: 1S/C6H5IN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H . This indicates that the compound consists of a benzene ring with an iodine atom and a nitro group attached to it, along with an amine group .Applications De Recherche Scientifique
Analytical Chemistry Applications
- Detection of Inorganic Ions : Research by Al-hajjaji (1987) demonstrated the use of nitro compounds like 3-Iodo-5-nitroaniline hydrochloride in the spectrophotometric and spectrofluorimetric determination of iodide, showcasing its utility in analytical chemistry for ion detection in various matrices Al-hajjaji, 1987.
- Nitrite Determination : Rathore and Tiwari (1991) developed a method using 3-nitroaniline, a related compound, for the spectrophotometric determination of nitrite in polluted waters. This research underscores the potential of nitroaniline derivatives in environmental monitoring Rathore & Tiwari, 1991.
Materials Science and Nanotechnology
- Antimicrobial Nanomaterials : Dhivya et al. (2015) explored the antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds, which could have implications for the development of antimicrobial surfaces and materials Dhivya, Vandarkuzhali, & Radha, 2015.
- Water Treatment Nanosorbents : Mahmoud et al. (2016) presented an efficient nanosorbent for the removal of nitro compounds from water, highlighting the importance of such materials in environmental remediation and water purification Mahmoud, Abdou, Shehata, Header, & Hamed, 2016.
Biochemical and Biomedical Research
- EPR Oximetry : Shen et al. (2002) discussed the development of isoindoline nitroxides for electron paramagnetic resonance (EPR) oximetry in viable systems. Nitroxides, including those related to 3-Iodo-5-nitroaniline hydrochloride, are useful in studying intracellular oxygen, pH, and other parameters in biomedical research Shen, Bottle, Khan, Grinberg, Reid, Micallef, & Swartz, 2002.
- Chemotherapeutic Agents : Research by Naimi et al. (2003) involved synthesizing nitrooxy pyrimidine nucleoside nitrate esters, including derivatives of nitroanilines, for evaluation as anticancer and antiviral agents, highlighting the potential medicinal applications of nitroaniline compounds Naimi, Zhou, Khalili, Wiebe, Balzarini, De Clercq, & Knaus, 2003.
Propriétés
IUPAC Name |
3-iodo-5-nitroaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2.ClH/c7-4-1-5(8)3-6(2-4)9(10)11;/h1-3H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMLYAZJLMAQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-5-nitroaniline hydrochloride | |
CAS RN |
2172030-13-4 |
Source


|
| Record name | 3-iodo-5-nitroaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2882910.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)
![1-(Chloromethyl)-3-(3-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2882912.png)
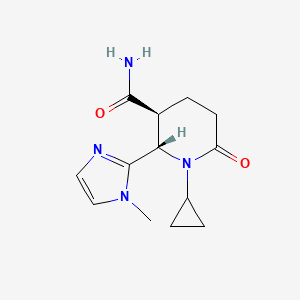

![2-(3-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2882915.png)
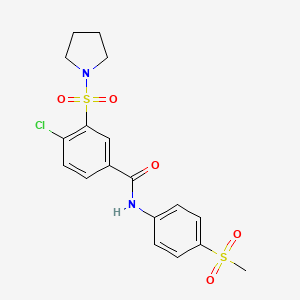
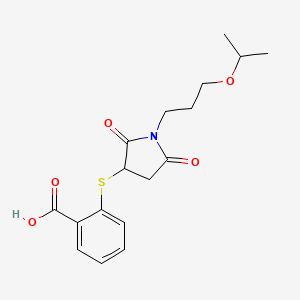
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)
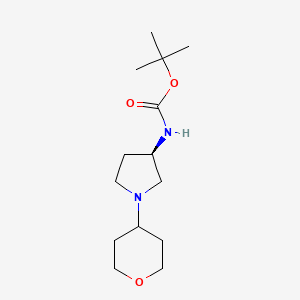
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)
